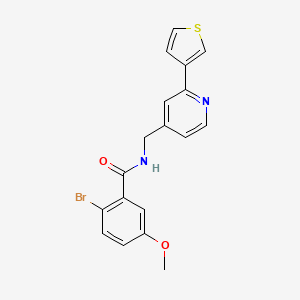

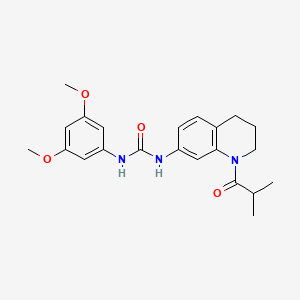

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid is a derivative of acrylic acid, which is characterized by the presence of a pyrazole ring substituted with methyl and phenyl groups. This compound is part of a broader class of heterocyclic compounds that have been synthesized for various applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrazoline derivatives has been described using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials. These starting compounds are prepared from 5-chloroanisic acid and then treated with hydrazine derivatives to yield various pyrazoline compounds . Another related compound, 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid, was synthesized through acid hydrolysis of an oxazolone precursor in glacial acetic acid . These methods highlight the versatility of acrylic acid derivatives in synthesizing substituted pyrazolines.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the pyrazole ring.

Chemical Reactions Analysis

The reactivity of pyrazoline derivatives includes the formation of N-acetyl analogues through acetylation and the generation of N-substituted pyrazolines when reacted with secondary amines and paraformaldehyde . These reactions demonstrate the chemical versatility of the pyrazoline ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's polarity, solubility, and potential for forming intermolecular interactions. In the crystal structure of a related compound, intermolecular hydrogen bonds and weak interactions lead to the formation of a supramolecular network, which can impact the compound's physical properties and stability .

科学的研究の応用

Functional Modification of Polymers

A study by Aly and El-Mohdy (2015) explored the radiation-induced modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, highlighting the potential of such compounds in creating materials with enhanced thermal stability and biological activity for medical applications (Aly & El-Mohdy, 2015).

Organic Sensitizers for Solar Cells

Kim et al. (2006) engineered novel organic sensitizers for solar cell applications, demonstrating the role of functionalized unsymmetrical organic sensitizers in achieving high photon-to-current conversion efficiency. This research underscores the importance of molecular engineering in the development of efficient solar energy conversion technologies (Kim et al., 2006).

Synthesis of Pyrazolone Derivatives

Research by Abdel (1991) on the synthesis and reactions of new pyridazinones with 3-methyl-1-phenyl-2-pyrazolin-5-one illustrates the versatility of pyrazole derivatives in organic synthesis, contributing to the development of compounds with potential antibacterial activity (Abdel, 1991).

Enhanced Oil Recovery

A study by Gou et al. (2015) focused on the synthesis of novel acrylamide-based copolymers for enhanced oil recovery, highlighting the application of acrylic acid derivatives in creating materials with excellent thickening property, shear stability, and salt tolerance. This research demonstrates the potential of such derivatives in improving oil recovery processes (Gou et al., 2015).

Molecular Weaker Interactions and Spectroscopic Analysis

Singh et al. (2013) conducted a study on the spectroscopic analysis and chemical reactivity of synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, providing insights into the molecular interactions and potential nonlinear optical (NLO) applications of pyrrole derivatives. This research highlights the importance of detailed spectroscopic and theoretical analysis in understanding the properties of organic compounds (Singh et al., 2013).

将来の方向性

特性

IUPAC Name |

(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORDNSZOFTZOCA-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

methanone](/img/structure/B2545867.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)

![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)